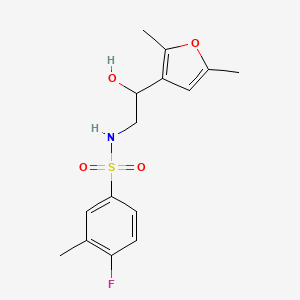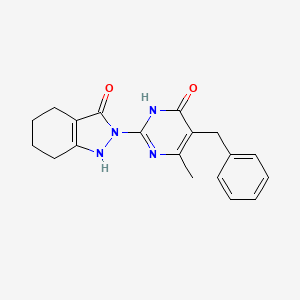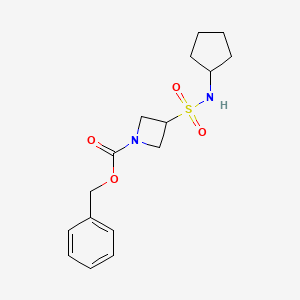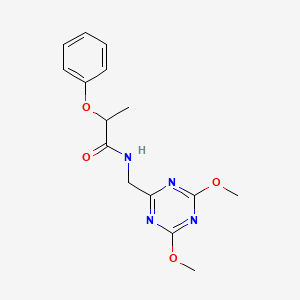![molecular formula C15H10F6N2O3 B2812697 Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate CAS No. 478067-23-1](/img/structure/B2812697.png)
Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several interesting groups: a pyridazine ring, two trifluoromethyl groups, and an ester group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, which is a six-membered ring containing two nitrogen atoms. The trifluoromethyl groups would add electron-withdrawing character, which could influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl groups and the pyridazine ring. For example, the trifluoromethyl groups could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl groups would likely make the compound more hydrophobic. The presence of the ester could make it susceptible to hydrolysis under certain conditions .Aplicaciones Científicas De Investigación
Synthesis and Herbicidal Activities
A study by Xu et al. (2008) explored the synthesis and herbicidal activities of novel pyridazine derivatives, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, highlighting their potential in agricultural applications. These compounds showed promising herbicidal activities against dicotyledonous plants, comparable to commercial herbicides (Han Xu et al., 2008).
Antimicrobial Evaluation
Farag, Kheder, and Mabkhot (2008) investigated the antimicrobial potential of new pyrimidine derivatives, synthesized from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate. This research suggests potential applications in the development of new antimicrobial agents (A. Farag et al., 2008).
Enzymatic Activity Enhancement
The work of Abd and Awas (2008) on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters demonstrated an increase in the reactivity of cellobiase, an enzyme, suggesting applications in biocatalysis and biochemical research (Mohamed Abd et al., 2008).
Synthetic Methodology Development
Research by Kheder, Mabkhot, and Farag (2009) on the synthesis of new pyrrolo[1,2-c]pyrimidone, thiazolo[3,4-c]pyrimidone, and pyrimido[4,5-d]pyridazine derivatives from ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate underscores the importance of novel synthetic pathways in creating diverse heterocyclic compounds for various scientific applications (N. A. Kheder et al., 2009).
Green Synthesis of Heterocycles
Dawle, Mathapati, Bondge, and Momin (2012) developed a green synthesis method for novel heterocycles carrying triazole derivatives of dihydropyrimidine, emphasizing the importance of environmentally friendly chemical syntheses (J. K. Dawle et al., 2012).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s being used as a drug, its mechanism would depend on the specific biological target. If it’s being used as a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reagents present .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O3/c1-2-26-13(25)12-10(15(19,20)21)7-11(24)23(22-12)9-5-3-8(4-6-9)14(16,17)18/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBYHIWLJPNHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2812615.png)
![7-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2812616.png)


![2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2812624.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812625.png)


![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2812630.png)




![Thieno[3,2-b]furan-5-carbaldehyde](/img/structure/B2812637.png)
